molecular formula C13H14N2O4S B246255 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide

3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide

Katalognummer B246255
Molekulargewicht: 294.33 g/mol
InChI-Schlüssel: OHQBPOCBXDNIDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide, also known as DMSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been found to possess unique properties that make it an attractive candidate for use in various research studies. In

Wirkmechanismus

The mechanism of action of 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has been shown to inhibit the activity of various enzymes such as topoisomerase II and protein kinase C, which are involved in DNA replication and cell signaling, respectively. Additionally, 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has been shown to inhibit the activation of various signaling pathways such as the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has been found to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit inflammation, and modulate the immune system. 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of DNA replication and the activation of pro-apoptotic proteins. Additionally, 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has been found to inhibit the production of various inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. Finally, 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has been shown to modulate the immune system by increasing the production of various immune cells such as T cells and natural killer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide in lab experiments is its ability to inhibit the growth of various cancer cell lines, which makes it a potential candidate for the development of anticancer drugs. Additionally, 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has been found to have anti-inflammatory and antiviral properties, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of using 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.

Zukünftige Richtungen

There are several future directions for the research on 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide, including its use as a potential drug candidate for the treatment of various diseases, its potential use in combination therapies, and its use in the development of new drug delivery systems. Additionally, further research is needed to fully understand the mechanism of action of 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide and its potential side effects.

Synthesemethoden

The synthesis of 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with pyridine-4-amine. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization. The yield of the reaction is typically around 60-70%, and the purity of the product is confirmed by various analytical techniques such as NMR and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has been found to have various scientific research applications, including its use as a potential anticancer agent, anti-inflammatory agent, and antiviral agent. In cancer research, 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis. Additionally, 3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide has been shown to have antiviral properties, which make it a potential candidate for the treatment of viral infections such as HIV and hepatitis B.

Eigenschaften

Molekularformel

C13H14N2O4S

Molekulargewicht

294.33 g/mol

IUPAC-Name

3,4-dimethoxy-N-pyridin-4-ylbenzenesulfonamide

InChI

InChI=1S/C13H14N2O4S/c1-18-12-4-3-11(9-13(12)19-2)20(16,17)15-10-5-7-14-8-6-10/h3-9H,1-2H3,(H,14,15)

InChI-Schlüssel

OHQBPOCBXDNIDY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=NC=C2)OC

Kanonische SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=NC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.